molecular formula C18H12ClFN4O3S B2646587 5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide CAS No. 450343-13-2

5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide

Cat. No. B2646587
CAS RN: 450343-13-2
M. Wt: 418.83
InChI Key: UTXRAXRTXAIRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole derivatives, which this compound is, are known to play an important role in medicinal chemistry due to their broad range of chemical and biological properties . They are used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as FT-IR, HR-MS, 1D and 2D NMR analysis . These techniques are commonly used to confirm the structure of synthesized compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be studied using techniques such as 1H NMR, 13C NMR, and GC-MS . These techniques allow for the characterization of products and side products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using techniques such as melting point (mp), 1HNMR, 13CNMR, and HRMS . These techniques are commonly used to confirm the properties of synthesized compounds .

Scientific Research Applications

Anti-Cancer Properties

A study explored the anti-cancer activity of various synthesized compounds, including those similar in structure to 5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide. The compounds demonstrated significant anti-cancer properties against lung, breast, and CNS cancer cell lines at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Synthesis Pathways

The synthesis processes and pathways involving compounds structurally related to this compound have been extensively studied. For instance, research outlined the synthesis of chlorantraniliprole, starting with 3-Methyl-2-nitrobenzoic acid and undergoing a series of chemical reactions to yield key intermediates and the target product (Yi-fen et al., 2010).

Building Blocks for Heterocyclic Scaffolds

The compound 4-Chloro-2-fluoro-5-nitrobenzoic acid, which shares certain functional groups with this compound, has been recognized as a multireactive building block in heterocyclic oriented synthesis. It facilitates the preparation of various nitrogenous heterocycles, crucial in drug discovery (Křupková et al., 2013).

Anti-Inflammatory and Analgesic Activities

Derivatives of imidazolyl acetic acid, which share structural similarities with the compound , have been synthesized and tested for anti-inflammatory and analgesic activities. These compounds exhibited significant anti-inflammatory effects and analgesic properties, indicating potential therapeutic applications (Khalifa & Abdelbaky, 2008).

Antimicrobial Properties

Research on fluorobenzamides containing thiazole and thiazolidine, structurally akin to this compound, demonstrated promising antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom was crucial for enhancing the antimicrobial efficacy of these compounds (Desai et al., 2013).

properties

IUPAC Name

5-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4O3S/c19-10-1-6-16(24(26)27)13(7-10)18(25)21-17-14-8-28-9-15(14)22-23(17)12-4-2-11(20)3-5-12/h1-7H,8-9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXRAXRTXAIRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.